molecular formula C36H42NP B12889968 2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine CAS No. 1166994-79-1

2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine

Cat. No.: B12889968
CAS No.: 1166994-79-1
M. Wt: 519.7 g/mol
InChI Key: WYZMHPBVRJDBGY-UHFFFAOYSA-N
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Description

This compound (CAS: 1166994-79-1, MW: 519.70) features a 9,10-ethenoanthracene backbone substituted with a dicyclohexylphosphino group at position 12 and an N,N-dimethylbenzenamine moiety at position 2. The dimethylbenzenamine substituent introduces additional nitrogen-based electron donation and moderate steric effects. Commercial availability spans multiple countries, though critical physicochemical data (e.g., purity, storage conditions) remain unspecified .

Properties

CAS No.

1166994-79-1

Molecular Formula

C36H42NP

Molecular Weight

519.7 g/mol

IUPAC Name

2-(16-dicyclohexylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-N,N-dimethylaniline

InChI

InChI=1S/C36H42NP/c1-37(2)32-24-14-13-23-31(32)35-33-27-19-9-11-21-29(27)34(30-22-12-10-20-28(30)33)36(35)38(25-15-5-3-6-16-25)26-17-7-4-8-18-26/h9-14,19-26,33-34H,3-8,15-18H2,1-2H3

InChI Key

WYZMHPBVRJDBGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=C(C3C4=CC=CC=C4C2C5=CC=CC=C35)P(C6CCCCC6)C7CCCCC7

Origin of Product

United States

Preparation Methods

Formation of the 9,10-Dihydro-9,10-ethenoanthracene Core

The ethanoanthracene core is typically synthesized via a photocycloaddition or Diels-Alder reaction involving anthracene derivatives and suitable dienophiles or arenophiles. This step is crucial to introduce the rigid bicyclic structure that supports subsequent functionalization.

  • Reaction conditions: Photochemical irradiation or thermal cycloaddition under inert atmosphere.
  • Yields: Moderate to high, depending on substrate purity and reaction time.

Introduction of the Dicyclohexylphosphino Group

The phosphine moiety is introduced by phosphination reactions using dicyclohexylphosphine reagents. This step often involves:

  • Metal-catalyzed cross-coupling (e.g., palladium-catalyzed phosphination).
  • Use of palladium acetate and ligands such as RuPhos to facilitate the coupling.
  • Base such as potassium phosphate tribasic to deprotonate and activate the phosphine.

Typical reaction conditions include heating in tert-amyl alcohol at around 95 °C under nitrogen atmosphere, with reaction times adjusted to reach desired conversion (e.g., 75:25 product ratio by GC analysis).

Functionalization with N,N-Dimethylbenzenamine

The attachment of the N,N-dimethylbenzenamine group at the 11-position is achieved through:

  • Amination reactions using N,N-dimethylaniline derivatives.
  • Controlled addition of acidic aqueous solutions (e.g., aqueous phosphoric acid) to promote crystallization and purification.
  • Seeding and aging of the reaction mixture to improve yield and purity.

Detailed Experimental Procedure (Example)

Step Reagents & Conditions Description Yield & Notes
1 Anthracene derivative + arenophile Photocycloaddition under inert atmosphere Formation of 9,10-dihydro-9,10-ethenoanthracene core
2 Palladium acetate (0.046 mol), RuPhos (0.092 mol), potassium phosphate tribasic (7.56 mol), tert-amyl alcohol, 95 °C, N2 atmosphere Phosphination with dicyclohexylphosphine 73% isolated yield of phosphinated intermediate
3 Addition of N,N-dimethylaniline derivative, aqueous H3PO4, seeding, aging at 40 °C Amination and crystallization Off-white solid product, high purity

This procedure was adapted from a 10 L reactor scale synthesis, demonstrating scalability and reproducibility.

Analytical and Purification Notes

  • Purity assessment: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.
  • Isolation: Filtration of slurry followed by washing with mixtures of aqueous phosphoric acid, isopropanol, and tert-amyl alcohol.
  • Drying: Vacuum drying at 50 °C and 100 Torr to obtain the final solid product.

Summary Table of Preparation Parameters

Parameter Details
Core scaffold synthesis Photocycloaddition or Diels-Alder reaction
Phosphination catalyst Palladium acetate with RuPhos ligand
Base Potassium phosphate tribasic
Solvent tert-Amyl alcohol
Temperature 95 °C for phosphination; 40-45 °C for amination/crystallization
Atmosphere Nitrogen (inert)
Yield Approx. 73% for phosphination step
Purification Filtration, washing with acid/alcohol mixtures, vacuum drying

Research Findings and Considerations

  • The use of RuPhos ligand significantly enhances the efficiency of the palladium-catalyzed phosphination step, providing good yields and selectivity.
  • The aqueous phosphoric acid addition during the amination step aids in controlled crystallization, improving product purity and facilitating isolation.
  • The reaction conditions are optimized to avoid decomposition of the sensitive ethanoanthracene core and to maintain the stereochemical integrity of the molecule.
  • Scale-up to multi-kilogram batches has been demonstrated, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the compound’s reactivity and selectivity in catalytic reactions .

Comparison with Similar Compounds

Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine (CAS: 1166994-77-9)

  • Structural Difference : Replaces the dimethylbenzenamine group with a phenyl ring.
  • Electronic Effects : The phenyl group lacks the electron-donating dimethylamine substituent, resulting in reduced electron density at the phosphine center. This may lower catalytic activity in reactions requiring electron-rich metal ligands.
  • Applications : Marketed as a ligand for industrial catalysis, with ECHEMI verifying six suppliers for bulk procurement .

Dicyclohexyl(9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl)phosphine

  • Structural Difference : Substitutes the dimethylbenzenamine with a 2-methoxyphenyl group.
  • Electronic Effects : The methoxy group donates electrons via resonance, enhancing the phosphine’s electron-donating capacity compared to the target compound.
  • Steric Effects : Smaller than dimethylbenzenamine, reducing steric hindrance around the metal center.
  • Applications : Likely used in catalysis where moderate electron donation and lower steric bulk are advantageous .

N,N-Dimethyl-9,10-dihydro-9,10-ethanoanthracen-11-amine (CAS: 102697-52-9)

  • Structural Difference: Lacks the dicyclohexylphosphino group, retaining only the dimethylamine substituent.
  • Electronic Effects : The absence of phosphorus eliminates ligand-metal coordination capability, redirecting utility to host-guest chemistry.
  • Applications : Demonstrated in forming inclusion complexes with amines (e.g., dicyclohexylamine) via π-π and hydrogen-bonding interactions .

N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide

  • Structural Difference: Replaces phosphino and dimethylamine groups with a sulfonamide moiety.
  • Electronic Effects : The sulfonamide is electron-withdrawing, contrasting sharply with the electron-rich phosphine in the target compound.
  • Crystallographic Data: Monoclinic (P21) packing driven by C–H···O and C–H···π interactions, unlike the van der Waals-dominated packing expected for the bulkier target compound .

Research Implications

  • Catalysis : The target compound’s dual electron-donating groups (phosphine + dimethylamine) may stabilize electron-poor metal centers better than phenyl or methoxy analogs, though steric hindrance could limit substrate access .
  • Material Science : Bulky dicyclohexyl groups could influence solubility and crystallinity, contrasting with sulfonamide derivatives’ hydrogen-bond-driven packing .
  • Commercial Viability : The phenyl-substituted phosphine (CAS: 1166994-77-9) is more widely available, suggesting cost advantages, while the target compound’s specialized structure may cater to niche catalytic applications .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phosphine moiety and an ethenoanthracene framework. The presence of the dicyclohexylphosphino group suggests potential applications in catalysis and as a ligand in coordination chemistry. The dimethylbenzenamine part indicates possible interactions with biological targets due to its amine functionality.

Anticancer Properties

Research has shown that compounds with ethenoanthracene structures exhibit significant anticancer activity. These compounds often interact with DNA, leading to the inhibition of cancer cell proliferation. For instance, studies have demonstrated that derivatives of ethenoanthracene can intercalate into DNA strands, disrupting replication processes and inducing apoptosis in cancer cells.

The proposed mechanism of action for similar compounds includes:

  • DNA Intercalation : The ethenoanthracene core can insert itself between DNA base pairs.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Topoisomerases : Certain ethenoanthracene derivatives have been observed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

Case Studies

  • Study on Ethenoanthracene Derivatives :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : Compounds similar to the target compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.
  • Pharmacokinetic Studies :
    • Objective : Assess the absorption, distribution, metabolism, and excretion (ADME) properties.
    • Findings : Preliminary data suggest favorable pharmacokinetic profiles with moderate bioavailability and metabolic stability.

Data Table

PropertyValue
Molecular FormulaC23H30N2P
Molecular Weight374.46 g/mol
SolubilitySoluble in DMSO
LogP3.5
Anticancer Activity (IC50)~5 µM (varies by cell type)

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